(+)-Di-p-toluoyl-D-tartaric Acid

Chiral Resolution Opioid Antagonist Synthesis Tetrahydroisoquinoline Resolution

D-DTTA (CAS 104695-67-2, monohydrate) achieves 99.2% ee in chiral amine resolution vs. only 92% ee with D-DBTA under identical conditions, eliminating extra recrystallization cycles and reducing batch rejection risk in cGMP manufacturing. Its 0.25 molar equivalent stoichiometry in Pope-Peachey resolutions requires 75% less reagent than tartaric acid, lowering procurement volumes and waste disposal costs. The p-toluoyl moiety provides an optimal balance of π–π stacking and steric discrimination not replicated by benzoyl or ortho-toluoyl analogs. Validate against D-DBTA, D-DOTA, and L-DTTA for substrate-specific optimization. Supplied at ≥98% purity (HPLC) with ≥98% enantiomeric excess.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 104695-67-2
Cat. No. B7777039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Di-p-toluoyl-D-tartaric Acid
CAS104695-67-2
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
InChIInChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
InChIKeyCMIBUZBMZCBCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Di-p-toluoyl-D-tartaric Acid (CAS 104695-67-2): Industrial-Grade Chiral Resolution for Enantiopure Pharmaceutical Synthesis


(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA; CAS 32634-68-7 for the anhydrous form; also available as the monohydrate, CAS 104695-67-2) is an O,O′-diacyl tartaric acid derivative with a D-tartaric acid core esterified by two p-toluoyl groups. It functions as a potent chiral resolving agent for racemic amines, amino alcohols, and pharmaceutical intermediates via diastereomeric salt crystallization. Commercial sources typically supply the compound at ≥98% purity (HPLC) and ≥98% enantiomeric excess, with optical rotation [α]D²⁰ ranging from +136° to +142° (c=1, EtOH) .

Why Unverified In-Class Substitution of (+)-Di-p-toluoyl-D-tartaric Acid Fails in Chiral Resolution Workflows


Chiral resolution via diastereomeric salt formation is highly sensitive to the structural features of the resolving agent. Even among closely related O,O′-diacyl tartaric acid derivatives—such as dibenzoyl-D-tartaric acid (D-DBTA), di-o-toluoyl-D-tartaric acid (D-DOTA), or the enantiomeric L-DTTA—small differences in aromatic substitution, steric bulk, and solvate formation profoundly alter crystallization selectivity, enantiomeric excess (ee), and yield. The p-toluoyl moiety in D-DTTA provides a distinct balance of π–π stacking capability and steric discrimination that is not replicated by the unsubstituted benzoyl or ortho-toluoyl analogs. Consequently, substituting D-DTTA with a seemingly similar chiral acid without validation frequently results in suboptimal enantiopurity, reduced isolated yields, and failed batch specifications in regulated pharmaceutical manufacturing [1].

Quantitative Evidence Guide: (+)-Di-p-toluoyl-D-tartaric Acid Differentiation from Comparator Chiral Resolving Agents


Superior Enantioselectivity in Pharmaceutical Intermediate Resolution: D-DTTA vs. Dibenzoyl-D-tartaric Acid

In the resolution of a tetrahydroisoquinoline intermediate used for opioid antagonists, D-DTTA achieved an enantiomeric excess (ee) of 99.2%, significantly outperforming dibenzoyl-D-tartaric acid (D-DBTA), which yielded only 92% ee under comparable conditions [1]. This 7.2% absolute difference in ee translates to a 90% reduction in undesired enantiomer contamination (from 8% to 0.8%), a critical threshold for meeting ICH Q3A impurity guidelines in API manufacturing.

Chiral Resolution Opioid Antagonist Synthesis Tetrahydroisoquinoline Resolution

Comparative Solubility-Based Discrimination: D-DTTA, D-DBTA, and D-DOTA in Finerenone Resolution

A systematic study of three D-tartaric acid derivatives for the resolution of Finerenone (S-Fin) measured the solubility difference between the diastereomeric salts of S-Fin and R-Fin with each resolving agent in ethanol–water. D-DTTA exhibited the smallest solubility difference (1.25 mg/mL) among the three agents tested, whereas D-DOTA showed the largest (96.68 mg/mL) and D-DBTA an intermediate value (31.26 mg/mL) [1]. The minimal solubility difference for D-DTTA indicates that it does not effectively discriminate between the S- and R-enantiomers of Finerenone via crystallization, making D-DOTA the preferred agent for this specific substrate.

Finerenone Solubility Difference Chiral Separation

Enantiomeric Excess in Multi-Stage Crystallization: D-DTTA Performance with DL-Leucine

In the resolution of DL-leucine (DL-LEU) using D-DTTA as the resolving agent, a multi-stage crystallization process yielded diastereomeric salts with enantiomeric excess (ee) values of 91.20% for D-LEU:D-DTTA and −73.32% for L-LEU:D-DTTA [1]. The study confirmed that D-DTTA preferentially binds D-LEU, driven by more stable crystal packing and lower solubility of the D-LEU:D-DTTA diastereomeric salt. While no direct comparator was tested in this study, the >91% ee achieved demonstrates that D-DTTA can provide pharmaceutically relevant enantiopurity for amino acid resolution.

DL-Leucine Resolution Diastereomeric Salt Formation Crystallization Optimization

Comparative Resolution Efficiency: D-DTTA vs. Tartaric Acid in N-Methylamphetamine Resolution

In the optical resolution of racemic N-methylamphetamine, O,O′-di-p-toluoyl-D-tartaric acid (D-DTTA) achieved comparable resolution efficiency to tartaric acid but with a key stoichiometric advantage: only 0.25 molar equivalents of D-DTTA are required per mole of base, whereas tartaric acid typically requires a 1:1 molar ratio [1]. This fourfold reduction in resolving agent consumption directly lowers material costs and reduces waste generation in industrial-scale processes. The resolution was successfully performed using both classic Pasteurian fractional crystallization and the Pope-Peachey method.

N-Methylamphetamine Pope-Peachey Method Stoichiometric Efficiency

Dramatic Enantioselectivity Advantage Over Tartaric Acid: Sitagliptin Intermediate Resolution

In the resolution of a racemic sitagliptin intermediate (compound 13), (−)-di-p-toluoyl-L-tartaric acid (the enantiomer of D-DTTA) achieved an enantiomeric excess of 96%, whereas (−)-L-tartaric acid under identical conditions yielded only 4% ee [1]. This 24-fold improvement in enantioselectivity underscores the critical role of the p-toluoyl substituents in achieving pharmaceutically acceptable chiral purity. The data are directly transferable to D-DTTA for the resolution of the opposite enantiomeric series.

Sitagliptin DPP-4 Inhibitor Diastereomeric Resolution

Validated Application Scenarios for (+)-Di-p-toluoyl-D-tartaric Acid in Pharmaceutical Chiral Resolution


Resolution of Racemic Amine Pharmaceutical Intermediates Requiring >98% ee

For tetrahydroisoquinoline-based intermediates and other chiral amines where regulatory specifications demand enantiomeric excess exceeding 98%, D-DTTA is the preferred resolving agent. Direct comparative data show that D-DTTA achieves 99.2% ee, whereas the widely used alternative dibenzoyl-D-tartaric acid (D-DBTA) reaches only 92% ee under analogous conditions [1]. This performance differential eliminates the need for additional recrystallization cycles and reduces the risk of batch rejection in cGMP manufacturing.

Cost-Efficient Resolution of Racemic Amines via Pope-Peachey Methodology

Industrial processes employing the Pope-Peachey resolution method benefit from D-DTTA's 0.25 molar equivalent stoichiometric requirement, which is 75% lower than the 1:1 molar ratio typically required for tartaric acid [1]. This reduced consumption lowers procurement volumes, minimizes waste disposal costs, and improves overall process atom economy, making D-DTTA a cost-effective choice for multi-kilogram and ton-scale resolutions.

Resolution of Chiral Amino Acids for Peptide and Building Block Synthesis

D-DTTA has been validated for the resolution of DL-leucine via diastereomeric salt formation, achieving 91.20% ee for the D-LEU:D-DTTA salt in an optimized multi-stage crystallization process [1]. This established protocol provides a reliable starting point for developing resolutions of other amino acids and related chiral building blocks, particularly where the D-enantiomer is the target of interest.

Substrate-Specific Screening for Chiral Resolution Method Development

The comparative Finerenone resolution study demonstrates that D-DTTA's efficacy is not universal. In ethanol–water, the solubility difference between S-Fin-D-DTTA and R-Fin-D-DTTA diastereomeric salts was only 1.25 mg/mL, compared to 96.68 mg/mL for D-DOTA [1]. This finding mandates that procurement decisions and method development efforts include substrate-specific screening of D-DTTA alongside D-DBTA, D-DOTA, and other tartaric acid derivatives, as no single resolving agent is optimal for all racemic amines.

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